

spectroscopic data of 1,2-dibromo-4,5-dimethoxybenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,2-dibromo-4,5-dimethoxybenzene
Cat. No.:	B1585919

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **1,2-Dibromo-4,5-dimethoxybenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-dibromo-4,5-dimethoxybenzene**, a key chemical intermediate. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in clearly structured tables. Detailed experimental protocols for acquiring such spectra are also provided, along with a workflow diagram for the spectroscopic analysis of chemical compounds.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for **1,2-dibromo-4,5-dimethoxybenzene**. It is important to note that a complete, verified dataset for this specific compound is not readily available in the public domain. Therefore, the data presented is a combination of information from spectral databases and predicted values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **1,2-dibromo-4,5-dimethoxybenzene**, both ^1H and ^{13}C NMR are crucial for confirming the substitution pattern on the benzene ring and the presence of the methoxy groups.

^1H NMR (Proton NMR) Data

Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent, as are the six protons of the two methoxy groups. This results in a simple ^1H NMR spectrum.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.4	Singlet	2H	Aromatic (Ar-H)
~3.8-3.9	Singlet	6H	Methoxy (O-CH ₃)

^{13}C NMR (Carbon-13) NMR Data

The ^{13}C NMR spectrum is also simplified due to the molecule's symmetry, showing four distinct signals.

Chemical Shift (δ) ppm	Assignment
~150-152	C-OCH ₃
~115-118	C-H
~114-116	C-Br
~56-57	O-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,2-dibromo-4,5-dimethoxybenzene** is expected to show characteristic absorptions for aromatic C-H, C=C, and C-O bonds, as well as the C-Br bond.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Weak	Aromatic C-H stretch
~2850-3000	Medium	Aliphatic C-H stretch (methoxy)
~1550-1600	Medium	Aromatic C=C stretch
~1200-1250	Strong	Aryl-O stretch (asymmetric)
~1000-1050	Strong	Aryl-O stretch (symmetric)
~600-700	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,2-dibromo-4,5-dimethoxybenzene**, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

m/z Ratio	Relative Intensity (%)	Assignment
294	~50	[M] ⁺ (with ²⁷⁹ Br)
296	100	[M+2] ⁺ (with ¹⁷⁹ Br and ¹⁸¹ Br)
298	~50	[M+4] ⁺ (with ²⁸¹ Br)
281, 283	Moderate	[M-CH ₃] ⁺
202, 204	Moderate	[M-Br-CH ₃] ⁺
172	Moderate	[M-2Br] ⁺

Experimental Protocols

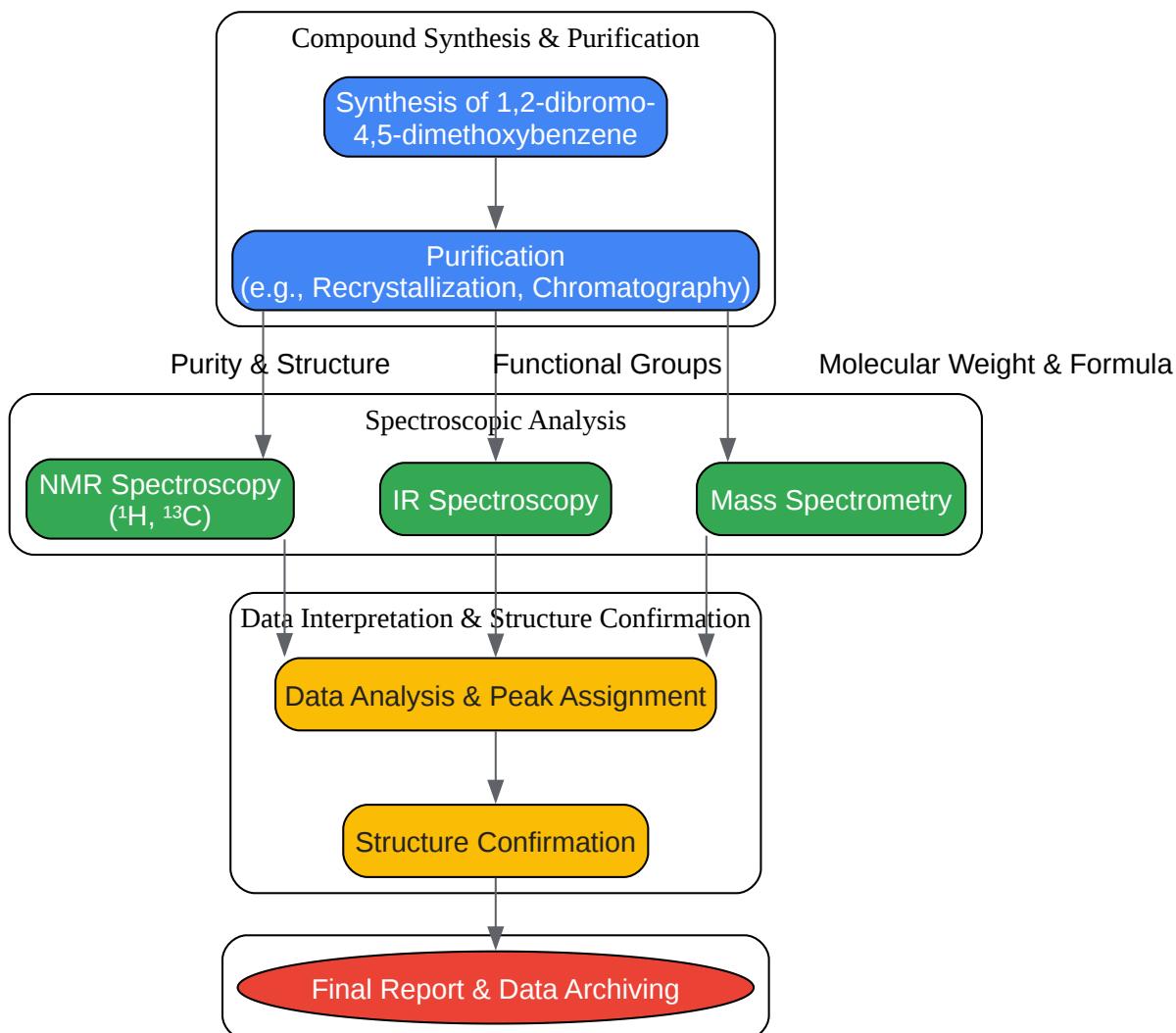
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for **1,2-dibromo-4,5-dimethoxybenzene**.

NMR Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure there are no solid particles in the solution.
- Instrument Setup: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.
- Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.
- Acquisition of ^1H NMR Spectrum: Set the appropriate parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the ^1H NMR spectrum.
- Acquisition of ^{13}C NMR Spectrum: With a higher concentration of the sample (30-50 mg), set the parameters for ^{13}C NMR and acquire the spectrum. This typically requires a larger number of scans than ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference both spectra to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet-pressing die and apply high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Background Scan: Run a background spectrum of the empty sample compartment to subtract the atmospheric CO_2 and H_2O signals.
- Sample Scan: Acquire the IR spectrum of the sample.


- Data Analysis: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z . Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **1,2-dibromo-4,5-dimethoxybenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [spectroscopic data of 1,2-dibromo-4,5-dimethoxybenzene (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1585919#spectroscopic-data-of-1-2-dibromo-4-5-dimethoxybenzene-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com